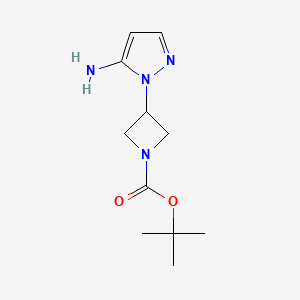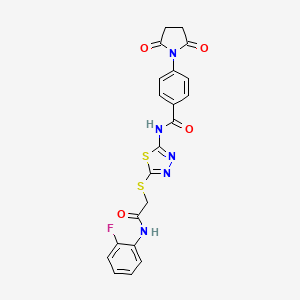![molecular formula C20H27Cl2N3 B2616993 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride CAS No. 1630907-28-6](/img/structure/B2616993.png)
3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dibenzyl-3,7,9-triazabicyclo[331]nonane dihydrochloride is a heterocyclic compound known for its unique triazabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with formaldehyde and a secondary amine, followed by cyclization to form the triazabicyclo structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the scalability of the synthesis process, making it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl groups can be replaced by other substituents using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products
Aplicaciones Científicas De Investigación
3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Industry: The compound is utilized in the development of advanced materials and catalysts, enhancing the efficiency of industrial processes.
Mecanismo De Acción
The mechanism by which 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazabicyclo structure allows for specific binding to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biological pathways, making the compound valuable in both research and therapeutic contexts.
Comparación Con Compuestos Similares
Similar Compounds
3,7,9-Triazabicyclo[3.3.1]nonane: Lacks the benzyl groups, resulting in different chemical reactivity and applications.
3,9-Dimethyl-3,7,9-triazabicyclo[3.3.1]nonane: Substitutes benzyl groups with methyl groups, altering its physical and chemical properties.
Uniqueness
3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride is unique due to its benzyl substituents, which enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This makes it particularly useful in medicinal chemistry for the design of drugs with improved bioavailability and target specificity.
Propiedades
IUPAC Name |
3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3.2ClH/c1-3-7-17(8-4-1)13-22-15-19-11-21-12-20(16-22)23(19)14-18-9-5-2-6-10-18;;/h1-10,19-21H,11-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOOIHFQTFYELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(N2CC3=CC=CC=C3)CN1)CC4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R,2R)-2-[(1,4-Dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]but-2-ynamide](/img/structure/B2616917.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide](/img/structure/B2616920.png)




![Ethyl 3-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2616927.png)


![8-(4-methoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2616930.png)
![1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B2616933.png)
